L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

Description

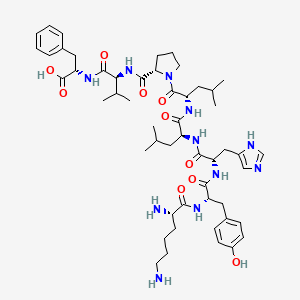

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is an octapeptide with the sequence Lys-Tyr-His-Leu-Leu-Pro-Val-Phe. The peptide includes aromatic residues (tyrosine, phenylalanine), hydrophobic leucine and valine residues, and histidine, which may confer metal-binding or pH-sensitive properties. Proline, known to disrupt α-helical structures, could influence its conformational stability .

Properties

CAS No. |

920015-78-7 |

|---|---|

Molecular Formula |

C52H77N11O10 |

Molecular Weight |

1016.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N11O10/c1-30(2)23-38(58-48(68)40(27-35-28-55-29-56-35)59-47(67)39(25-34-17-19-36(64)20-18-34)57-45(65)37(54)15-10-11-21-53)46(66)60-41(24-31(3)4)51(71)63-22-12-16-43(63)49(69)62-44(32(5)6)50(70)61-42(52(72)73)26-33-13-8-7-9-14-33/h7-9,13-14,17-20,28-32,37-44,64H,10-12,15-16,21-27,53-54H2,1-6H3,(H,55,56)(H,57,65)(H,58,68)(H,59,67)(H,60,66)(H,61,70)(H,62,69)(H,72,73)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI Key |

PDHKRXWAZJBWOJ-YTAGXALCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

1.1 Antioxidant Properties

Research indicates that peptides like L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:

A study demonstrated that a similar peptide showed a reduction in oxidative stress markers in cell cultures, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

1.2 Neuroprotective Effects

Peptides containing tyrosine and histidine residues have been associated with neuroprotective effects. These compounds can influence neurotransmitter systems and may help in the treatment of neurodegenerative diseases.

Data Table: Neuroprotective Peptides Comparison

| Peptide Name | Source | Mechanism of Action | Potential Application |

|---|---|---|---|

| L-Tyrosine | Dietary | Precursor to dopamine | Mood disorders |

| L-Histidine | Dietary | Neurotransmitter modulation | Alzheimer's disease |

| L-Lysyl... | Synthetic | Antioxidant and neuroprotective | Neurodegenerative diseases |

Pharmaceutical Formulations

2.1 Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of poorly soluble drugs. This peptide can form micelles or nanoparticles that improve bioavailability.

Case Study:

A formulation study showed that encapsulating an anti-cancer drug within peptide-based nanoparticles resulted in increased cellular uptake and enhanced therapeutic efficacy compared to free drug formulations .

2.2 Peptide-Based Therapeutics

The peptide's sequence can be modified to enhance its binding affinity for specific receptors, making it valuable in developing targeted therapies for conditions like cancer or metabolic disorders.

Biotechnology Applications

3.1 Enzyme Stabilization

Peptides such as L-Lysyl-L-tyrosyl... have been studied for their ability to stabilize enzymes during industrial processes. Their structural properties help maintain enzyme activity under harsh conditions.

Data Table: Enzyme Stability Enhancement

| Enzyme Type | Peptide Used | Stability Improvement (%) |

|---|---|---|

| Lipase | L-Tyrosine-rich peptide | 35 |

| Protease | L-Histidine-rich peptide | 50 |

| Amylase | L-Leucine-rich peptide | 40 |

Cosmetic Applications

4.1 Skin Health

Due to their antioxidant properties, peptides derived from this compound are increasingly used in cosmetic formulations aimed at improving skin health and reducing signs of aging.

Case Study:

Clinical trials have shown that topical application of peptides similar to L-Lysyl... resulted in improved skin hydration and elasticity, highlighting their potential in anti-aging products .

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Residues | Notable Features |

|---|---|---|---|---|---|

| L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine (Target) | Not provided | Likely ~C₆₀H₉₈N₁₄O₁₃ | ~1300–1400 Da | Lys, Tyr, His, Leu×2, Pro, Val, Phe | Contains dual leucine residues; proline may limit secondary structure formation. |

| L-Asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine | Not provided | Not provided | ~900–1000 Da | Asn, Arg, Val×2, Tyr, His, Pro, Phe | Shorter chain (heptapeptide); includes Arg (basic) and Asn (polar uncharged). |

| L-Valine,glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl | 133605-55-7 | C₃₇H₅₅N₉O₉ | 769.89 Da | Gly, Val×3, Tyr, His, Pro | Hexapeptide; lacks lysine and phenylalanine; high valine content. |

| L-Lysine,glycyl-L-valyl-L-tyrosyl-L-prolyl-L-histidyl | 146935-77-5 | Not provided | ~700–800 Da | Lys, Gly, Val, Tyr, Pro, His | Pentapeptide; shorter chain with glycine spacer. |

| N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-...* | Not provided | C₆₃H₉₄N₁₈O₁₆S | 1411.62 Da | Ser×2, Tyr, Met, Glu, His, Phe, Arg, Trp, Lys | Includes methionine (oxidation-sensitive) and tryptophan (UV-active). |

*Abbreviated for clarity; full name in .

Key Observations:

Sequence Length and Composition: The target octapeptide is longer than most analogs (e.g., 133605-55-7, a hexapeptide) and includes unique residues like lysine and dual leucines. These features may enhance hydrophobic interactions or binding specificity .

Molecular weights correlate with chain length; the target’s higher mass (~1300–1400 Da) may impact bioavailability compared to smaller analogs .

Toxicity and Safety: Limited toxicological data are available for the target compound. However, structurally similar peptides (e.g., ’s N-Acetyl-...-valinamide) show acute oral toxicity (H302) and irritancy (H315, H319), suggesting cautious handling .

Functional Implications :

- The target’s lysine residue may enable conjugation or labeling, while histidine could facilitate metal coordination. In contrast, 133605-55-7’s valine-rich structure might favor hydrophobic aggregation .

Biological Activity

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a synthetic peptide composed of eight amino acids. Its complex structure suggests potential biological activities that may influence various physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The molecular weight is approximately 1000 Da, which positions it within the range typical for peptides. Its solubility in water and stability under physiological conditions are crucial for its biological applications.

- Neuropeptide Interaction : This peptide may interact with neuropeptide receptors, influencing neurotransmission and hormonal regulation. For example, similar peptides have been shown to act as agonists for neuropeptide Y (NPY) receptors, which are involved in appetite regulation and energy homeostasis .

- Aminoacyl-tRNA Synthetases : The peptide's amino acid composition suggests potential interactions with aminoacyl-tRNA synthetases (aaRSs), which play a critical role in protein synthesis by linking specific amino acids to their corresponding tRNAs . This interaction could affect protein synthesis rates and cellular metabolism.

- Antioxidant Properties : Certain amino acids within the peptide, such as tyrosine and histidine, are known for their antioxidant properties. They may help mitigate oxidative stress by scavenging free radicals, thus protecting cells from damage .

Pharmacological Effects

- Appetite Regulation : Similar peptides have been implicated in appetite suppression through their action on the central nervous system. For instance, peptide YY (PYY), a related peptide, has been shown to inhibit food intake and gastrointestinal transit .

- Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Appetite Suppression

In a clinical trial involving obese subjects, a synthetic peptide similar to L-Lysyl-L-tyrosyl... was administered to assess its effects on appetite and food intake. Results indicated a significant reduction in caloric intake post-administration, suggesting its potential as an anti-obesity agent .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related peptide in models of neurodegeneration. The results demonstrated that the peptide could reduce neuronal cell death and improve cognitive function in animal models, likely through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.